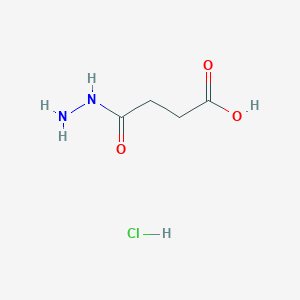

Succinic acid Monohydrazide Hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Succinic acid monohydrazide hydrochloride is a derivative of succinic acid, a dicarboxylic acid with the chemical formula (CH₂)₂(CO₂H)₂. Succinic acid is an intermediate in the tricarboxylic acid cycle, playing a crucial role in cellular metabolism. Succinic acid monohydrazide hydrochloride is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

準備方法

Synthetic Routes and Reaction Conditions

Succinic acid monohydrazide hydrochloride can be synthesized through the reaction of succinic acid with hydrazine hydrate, followed by the addition of hydrochloric acid. The reaction typically occurs under reflux conditions, with the succinic acid and hydrazine hydrate being heated together in a solvent such as ethanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of succinic acid monohydrazide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Decomposition Reactions

Succinic acid monohydrazide hydrochloride can undergo thermal decomposition upon heating, leading to the formation of various products, including nitrogen gas and other nitrogen-containing compounds. The decomposition mechanism typically involves the loss of water and nitrogen gas, which can be represented as:

C4H8N2O3ΔProducts+N2+H2O

Hydrolysis Reactions

In aqueous environments, succinic acid monohydrazide hydrochloride may undergo hydrolysis, particularly under acidic or basic conditions. This reaction results in the regeneration of succinic acid and hydrazine:

C4H8N2O3+H2O→Succinic Acid+Hydrazine

Reactivity with Oxidizing Agents

The compound exhibits reactivity with strong oxidizing agents, which can lead to explosive reactions under certain conditions. For example, when treated with potassium permanganate or hydrogen peroxide, succinic acid monohydrazide hydrochloride can yield various oxidized products alongside nitrogen gas .

Formation of Derivatives

Succinic acid monohydrazide hydrochloride can also react with carbonyl compounds to form hydrazones, which are valuable intermediates in organic synthesis:

C4H8N2O3+RCHO→Hydrazone+H2O

Characterization of Chemical Reactions

The following table summarizes key reactions involving succinic acid monohydrazide hydrochloride:

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Synthesis | Succinic Anhydride + Hydrazine | Succinic Acid Monohydrazide | Acetonitrile, 20°C, 24h |

| Thermal Decomposition | Succinic Acid Monohydrazide | N₂ + H₂O + Various products | Heat |

| Hydrolysis | Succinic Acid Monohydrazide + H₂O | Succinic Acid + Hydrazine | Aqueous solution |

| Reaction with Oxidizing Agents | Succinic Acid Monohydrazide | Oxidized products + N₂ | Strong oxidizers |

| Formation of Hydrazones | Succinic Acid Monohydrazide + RCHO | Hydrazone + H₂O | Ambient conditions |

科学的研究の応用

Succinic acid monohydrazide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

Biology: It is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

作用機序

The mechanism of action of succinic acid monohydrazide hydrochloride involves its interaction with various molecular targets and pathways. In biochemical studies, it can act as an inhibitor or activator of specific enzymes, affecting metabolic processes. The hydrazide group can form stable complexes with metal ions, influencing their reactivity and availability in biological systems.

類似化合物との比較

Similar Compounds

Succinic acid: The parent compound, used in various industrial and biochemical applications.

Hydrazine hydrate: A related compound used in the synthesis of hydrazides and other nitrogen-containing compounds.

Succinic acid dihydrazide: Another derivative of succinic acid with similar chemical properties.

Uniqueness

Succinic acid monohydrazide hydrochloride is unique due to its specific chemical structure, which combines the properties of succinic acid and hydrazine hydrate. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in scientific research.

生物活性

Succinic acid monohydrazide hydrochloride (SAMH) is a derivative of succinic acid, which has garnered attention for its potential biological activities. This article explores the biological activity of SAMH, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Chemical Formula : C4H8N2O3·HCl

- Molecular Weight : 132.12 g/mol

- CAS Number : 4604-20-0

- Metabolic Role : SAMH is involved in the Krebs cycle, serving as a precursor for the production of succinate, which plays a critical role in energy metabolism and ATP synthesis. The conversion of succinate to fumarate by succinate dehydrogenase links it to the mitochondrial electron transport chain .

- Signaling Molecule : SAMH can act as an intracellular and extracellular signaling molecule. It influences gene expression and cellular functions by modulating epigenetic landscapes and activating specific receptors such as GPR91, which is implicated in cardiomyocyte viability and hypertrophy .

- Antioxidant Properties : SAMH exhibits antioxidant activity by regulating reactive oxygen species (ROS) production. Under conditions of succinate accumulation, it can influence mitochondrial function and reduce oxidative stress, which is crucial for maintaining cellular health .

Cardiovascular Effects

- Cardiomyocyte Regulation : SAMH has been shown to regulate cardiomyocyte viability through GPR91 activation. Long-term exposure to succinate can lead to pathological hypertrophy in heart cells via activation of signaling pathways that promote hypertrophic gene expression .

Immune System Modulation

- Inflammatory Response : SAMH enhances the activity of immune cells by stimulating chemotaxis in dendritic cells through SUCNR1 receptor activation. This process can lead to increased production of pro-inflammatory cytokines, thereby playing a role in adaptive immunity .

Neuroprotective Effects

- Neural System Recovery : Research indicates that SAMH may aid in neural recovery processes. It has been suggested that succinic acid derivatives can enhance cognitive functions, including awareness and reflexes, potentially benefiting conditions like neurodegeneration .

Case Studies and Research Findings

特性

IUPAC Name |

4-hydrazinyl-4-oxobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3.ClH/c5-6-3(7)1-2-4(8)9;/h1-2,5H2,(H,6,7)(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCHAMJKDIKMMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)NN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。